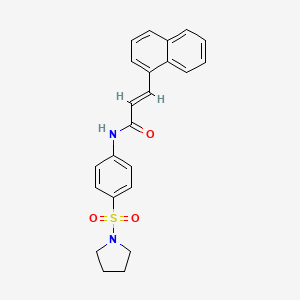
(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide, commonly known as NAPS, is a chemical compound that has been extensively studied for its potential use in scientific research. NAPS is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Wissenschaftliche Forschungsanwendungen
Luminescent Coordination Polymers and Sensing Applications
Naphthalene-based compounds are instrumental in forming luminescent coordination polymers with potential applications in sensing. Das and Biradha (2018) synthesized luminescent coordination polymers using a naphthalene-based diamide ligand. These polymers exhibited high luminescence and were employed for the detection of nitro aromatics and Fe(III) ions in aqueous solutions, as well as for the adsorption of dyes, showcasing their utility in environmental monitoring and chemical sensing (Das & Biradha, 2018).
Antimicrobial Polyacrylamides
Polyacrylamides derived from polycyclic pendant naphthalene and related moieties have been evaluated for their antimicrobial properties. Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides which displayed significant antibacterial and antifungal activities. This research highlights the potential of naphthalene-based acrylamides in developing new antimicrobial agents for medical and environmental applications (Boopathy et al., 2017).
Advanced Polymer Materials
Naphthalene-containing diamines and resulting polyamides have shown remarkable thermal stability, making them suitable for high-performance polymer applications. Mehdipour‐Ataei et al. (2005) synthesized a series of polyamides using a naphthalene-ring containing diamine, highlighting their good solubility and thermal stability. These materials are promising for various industrial applications, including electronics and aerospace, due to their robust properties (Mehdipour‐Ataei et al., 2005).
Chemo-sensors for Transition Metal Ions
Naphthalene-based chemosensors have been developed for the selective detection of transition metal ions, such as Cu2+. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based ligands that exhibited remarkable selectivity towards Cu2+ ions, accompanied by a color change, facilitating easy and effective sensing applications. This research opens avenues for the development of highly selective and sensitive sensors for monitoring metal ions in environmental and biological systems (Gosavi-Mirkute et al., 2017).
Optically Active Polyacrylamides
Investigations into optically active polyacrylamides bearing oxazoline pendants have demonstrated the influence of stereoregularity on chiroptical properties and chiral recognition. Lu et al. (2010) synthesized enantiopure acrylamide derivatives, which, upon polymerization, yielded polymers with favorable enantioselective discrimination abilities. Such materials are of interest for applications in chiral separations and asymmetric catalysis (Lu et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(15-10-19-8-5-7-18-6-1-2-9-22(18)19)24-20-11-13-21(14-12-20)29(27,28)25-16-3-4-17-25/h1-2,5-15H,3-4,16-17H2,(H,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQACJWGXBMZOL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

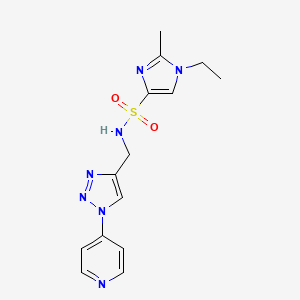


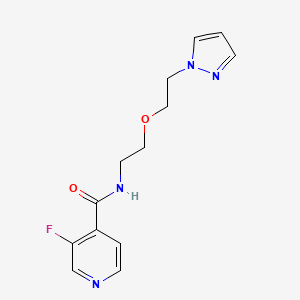
![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)
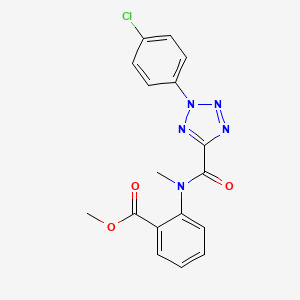
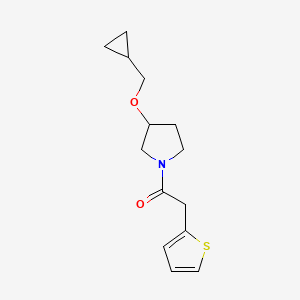
![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)
